molecular formula C9H12N2O3 B13108273 Ethyl 4-ethoxypyrimidine-5-carboxylate

Ethyl 4-ethoxypyrimidine-5-carboxylate

Cat. No.: B13108273
M. Wt: 196.20 g/mol
InChI Key: ZLBICZSCDKKRFA-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Organic Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of synthetic organic and medicinal chemistry. Its significance stems from its prevalence in essential biological molecules, including the nucleobases cytosine, thymine (B56734), and uracil, which are fundamental components of DNA and RNA. This biological ubiquity has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to a variety of biological targets.

In academic and industrial research, pyrimidine derivatives are extensively explored due to their wide spectrum of pharmacological activities. These activities include roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. The structural versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects. Well-established synthetic protocols, such as the Biginelli reaction, provide reliable and often straightforward access to a diverse library of substituted pyrimidines, further fueling research into this important class of compounds. nih.gov

Overview of Ester-Functionalized Pyrimidine Systems

The incorporation of an ester group, particularly an ethyl carboxylate, onto the pyrimidine ring introduces a versatile functional handle that significantly broadens the synthetic utility of the scaffold. Pyrimidine-5-carboxylates are a prominent subclass, where the ester moiety at the C5 position acts as both an electron-withdrawing group and a precursor for a variety of other functionalities.

This ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. It can also participate in reduction reactions to yield hydroxymethylpyrimidines or undergo reactions with organometallic reagents. The presence of the ester influences the reactivity of the pyrimidine ring itself, and its derivatives are often investigated as key intermediates in the synthesis of more complex heterocyclic systems and potential therapeutic agents. The synthesis of these ester-functionalized systems is commonly achieved through cyclocondensation reactions involving β-keto esters or their equivalents with amidines. organic-chemistry.org

Scope of Research on Ethyl 4-ethoxypyrimidine-5-carboxylate within Advanced Chemical Synthesis and Characterization

This compound is a specific, functionalized derivative within the broader class of pyrimidine carboxylates. While not as extensively documented in academic literature as some other pyrimidine derivatives, its structure represents an important synthetic building block. The scope of research on this compound is primarily centered on its synthesis and subsequent use as an intermediate for constructing more complex molecules.

Synthesis:

The preparation of this compound can be achieved through established and reliable synthetic organic chemistry methods. A primary and efficient route is the nucleophilic aromatic substitution (SNAr) on a pre-existing pyrimidine core. Specifically, the reaction involves treating a halo-substituted pyrimidine with an alkoxide.

A key precursor for this synthesis is Ethyl 4-chloropyrimidine-5-carboxylate. The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group. The reaction with sodium ethoxide in a suitable solvent like ethanol (B145695) proceeds smoothly to displace the chloride and form the target ethoxy derivative.

Reaction Scheme: Ethyl 4-chloropyrimidine-5-carboxylate + Sodium Ethoxide → this compound + Sodium Chloride

An alternative, classical approach to constructing the pyrimidine ring itself would involve the cyclocondensation of formamidine (B1211174) with a suitable three-carbon electrophilic partner, such as diethyl 2-(ethoxymethylene)malonate. This method builds the heterocyclic core with the required substituents in a single step.

Below is a table detailing the key reactants for the primary synthesis route.

Compound NameRole in SynthesisMolecular FormulaMolar Mass ( g/mol )
Ethyl 4-chloropyrimidine-5-carboxylatePrecursorC₇H₇ClN₂O₂186.59
Sodium EthoxideNucleophile/ReagentC₂H₅NaO68.05

Characterization:

The structural confirmation of this compound relies on standard spectroscopic techniques. Although specific spectral data is not widely published, the expected characteristics can be predicted based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the two ethyl groups (ethoxy and ester), each exhibiting a triplet and a quartet. Signals for the aromatic protons at the C2 and C6 positions of the pyrimidine ring would also be present as distinct singlets in the aromatic region.

¹³C NMR would display unique resonances for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (with those attached to oxygen and nitrogen shifted downfield), and the aliphatic carbons of the two ethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1720 cm⁻¹) and C-O stretching vibrations. Aromatic C=C and C=N stretching frequencies characteristic of the pyrimidine ring would also be observable.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show losses corresponding to the ethoxy and carboxylate moieties.

The table below summarizes the predicted spectroscopic data for the target compound.

TechniquePredicted Key Signals/Features
¹H NMR Singlets for pyrimidine H-2 and H-6; Two sets of quartet/triplet patterns for the two -OCH₂CH₃ groups.
¹³C NMR Signal for C=O (ester); Resonances for pyrimidine ring carbons; Signals for aliphatic -CH₂- and -CH₃ carbons.
IR (cm⁻¹) Strong C=O stretch (~1720); C-O stretches; Aromatic C=C and C=N stretches.
MS (ESI) [M+H]⁺ corresponding to the molecular formula C₉H₁₂N₂O₃.

The research utility of this compound lies in its potential as a decorated building block. The ethoxy group at C4 and the carboxylate at C5 provide two distinct points for further chemical modification, making it a valuable, albeit specialized, intermediate in multistep organic synthesis.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 4-ethoxypyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-13-8-7(5-10-6-11-8)9(12)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

ZLBICZSCDKKRFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC=C1C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Strategies for Ethyl 4 Ethoxypyrimidine 5 Carboxylate

Conventional Synthetic Pathways to Ethyl 4-ethoxypyrimidine-5-carboxylate

Conventional methods for the synthesis of this compound typically involve a multi-step process. A common approach begins with the construction of a 4-hydroxypyrimidine-5-carboxylate core, which is subsequently converted to the target ethoxy derivative.

One established route starts with the reaction of diethyl 2-(ethoxymethylene)malonate with formamidine (B1211174) acetate (B1210297) in a suitable solvent like dimethylformamide (DMF). This condensation reaction, when heated under reflux, efficiently yields ethyl 4-hydroxypyrimidine-5-carboxylate. The hydroxyl group at the C4 position of the pyrimidine (B1678525) ring can then be activated for nucleophilic substitution. This is typically achieved by chlorination using a reagent such as phosphorus oxychloride (POCl₃) to furnish ethyl 4-chloropyrimidine-5-carboxylate. Finally, a nucleophilic substitution reaction with sodium ethoxide in ethanol (B145695) displaces the chloro group, yielding the desired this compound.

An alternative O-alkylation can also be performed on ethyl 4-hydroxypyrimidine-5-carboxylate using an ethylating agent like ethyl iodide in the presence of a base to directly introduce the ethoxy group. researchgate.net

Multicomponent Reaction Approaches for Pyrimidine Carboxylates

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine carboxylates in a single pot. The Biginelli reaction is a classic example of an MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgresearchgate.net While the direct synthesis of this compound via a Biginelli-type reaction is not commonly reported, the dihydropyrimidine (B8664642) products can serve as versatile intermediates that can be subsequently aromatized and functionalized to yield the target compound.

Variations of the Biginelli reaction and other MCRs have been developed to synthesize a wide array of substituted pyrimidines. For instance, a four-component Biginelli reaction has been utilized to synthesize methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates. biomedres.us Such strategies highlight the potential of MCRs to rapidly build molecular complexity, which can be adapted for the synthesis of various pyrimidine carboxylate derivatives.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. nih.gov The synthesis of tetrahydropyrimidine (B8763341) derivatives, for example, has been efficiently carried out using microwave irradiation in a Biginelli condensation. foliamedica.bgsemanticscholar.org This technique can be applied to various steps in the synthesis of pyrimidine carboxylates, including the initial ring formation and subsequent derivatization reactions.

Solvent-free reaction conditions represent another key green chemistry approach. figshare.com By eliminating the need for volatile and often hazardous organic solvents, these methods reduce waste and simplify product isolation. The "Grindstone" multicomponent reagent method, for instance, has been used for the solvent-less synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives using a catalytic amount of CuCl₂·2H₂O. mdpi.comsemanticscholar.org Similarly, the condensation of acetoacetic ether, thiourea, and 4-bromobenzaldehyde (B125591) has been carried out without a solvent at elevated temperatures. mdpi.com

The use of reusable and environmentally benign catalysts is also a cornerstone of green chemistry. Graphite oxide has been employed as a metal-free carbocatalyst for the synthesis of pyrimidine derivatives under solvent-free conditions. figshare.com

Derivatization Strategies from Related Pyrimidine Precursors

Derivatization from readily available pyrimidine precursors is a highly versatile strategy for the synthesis of this compound. This approach allows for the late-stage introduction of the desired ethoxy group, starting from halogenated or alkylthio-substituted pyrimidine-5-carboxylates.

Transformations from Halogenated Pyrimidine-5-carboxylates

Ethyl 4-chloropyrimidine-5-carboxylate is a key intermediate that can be readily converted to the target compound. nih.gov This precursor is typically synthesized by the chlorination of ethyl 4-hydroxypyrimidine-5-carboxylate using reagents like phosphorus oxychloride.

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNA_r) . Reaction with sodium ethoxide in ethanol provides a straightforward and efficient method to introduce the ethoxy group, yielding this compound. The reaction generally proceeds under mild conditions.

Below is a table summarizing the synthesis and reaction of a key halogenated precursor:

PrecursorSynthesis MethodReagent for EthoxylationProduct
Ethyl 4-chloropyrimidine-5-carboxylateChlorination of ethyl 4-hydroxypyrimidine-5-carboxylate with POCl₃Sodium ethoxideThis compound

Modifications of Alkylthio-Substituted Pyrimidine-5-carboxylates

Another versatile approach involves the use of alkylthio-substituted pyrimidine-5-carboxylates as precursors. Ethyl 4-methylthiopyrimidine-5-carboxylate can be synthesized through various routes, often involving the condensation of a three-carbon component with S-methylisothiourea.

The methylthio group (-SMe) itself is not an ideal leaving group for nucleophilic substitution. However, it can be easily oxidized to a more reactive methylsulfonyl group (-SO₂Me). organic-chemistry.org Oxidation is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting ethyl 4-(methylsulfonyl)pyrimidine-5-carboxylate is highly activated towards nucleophilic attack.

Subsequent reaction of the sulfonyl derivative with sodium ethoxide leads to the displacement of the methylsulfonyl group and the formation of this compound. This strategy provides an alternative to the use of halogenated precursors.

The following table outlines the derivatization from an alkylthio-substituted precursor:

PrecursorIntermediateReagent for EthoxylationProduct
Ethyl 4-methylthiopyrimidine-5-carboxylateEthyl 4-(methylsulfonyl)pyrimidine-5-carboxylateSodium ethoxideThis compound

This two-step sequence of oxidation followed by nucleophilic substitution offers a reliable method for introducing the ethoxy functionality onto the pyrimidine ring. rsc.org

Chemical Reactivity and Transformation Studies of Ethyl 4 Ethoxypyrimidine 5 Carboxylate and Its Derivatives

Elucidation of Reaction Mechanisms and Pathways

The chemical behavior of Ethyl 4-ethoxypyrimidine-5-carboxylate is governed by the electronic properties of the pyrimidine (B1678525) ring and the influence of its substituents. The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient, or π-deficient. thieme-connect.de This electronic characteristic significantly reduces the electron density at the carbon atoms of the ring, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack. thieme-connect.dewikipedia.org

The substituents on the ring, the ethoxy group at C4 and the ethyl carboxylate group at C5, further modulate this reactivity.

Ethoxy Group (at C4): The oxygen atom of the ethoxy group can donate electron density to the ring through resonance, which can partially counteract the electron-withdrawing effect of the nitrogen atoms. However, it also serves as a potential leaving group in nucleophilic substitution reactions.

Ethyl Carboxylate Group (at C5): This group is strongly electron-withdrawing through both inductive and resonance effects. This further deactivates the ring towards electrophilic attack while potentially influencing the regioselectivity of nucleophilic additions.

Reaction pathways involving this compound and its derivatives are diverse, ranging from modifications of the peripheral ester and ethoxy groups to transformations involving the pyrimidine core itself. These include reduction of the heterocyclic ring, substitution reactions where a nucleophile displaces the ethoxy group, transformations of the ester moiety, and, under specific conditions, ring opening or rearrangement.

Reduction Reactions of Pyrimidine-5-carboxylate Esters

The reduction of pyrimidine-5-carboxylate esters has been a subject of detailed investigation. Studies involving strong reducing agents like lithium aluminum hydride (LiAlH₄) have revealed that the pyrimidine ring itself is susceptible to reduction.

In a study on ethyl 2-substituted-pyrimidine-5-carboxylates, treatment with LiAlH₄ resulted primarily in the reduction of the pyrimidine ring, yielding the corresponding 1,6-dihydropyrimidine derivatives. researchgate.net This indicates that the heterocyclic ring is more reactive towards LiAlH₄ than the ester functional group under the studied conditions. For instance, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate afforded ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate as the main product. A minor byproduct, (2-(methylthio)pyrimidin-5-yl)methanol, resulting from the reduction of the ester group, was also isolated. researchgate.net

Oxidation Studies of Pyrimidine-5-carboxylate Systems

The oxidation of the pyrimidine ring system is a critical reaction, particularly in biological contexts where pyrimidine bases are components of nucleic acids. While pyrimidine rings are generally stable due to their aromaticity, they can undergo oxidation, especially when activated by appropriate substituents. thieme-connect.de

Studies on related pyrimidine derivatives, such as those with a methyl group at the C5 position (e.g., thymine (B56734) or 5-methylcytosine), have shown that this position can be a target for stepwise oxidation. researchgate.net This process can convert the methyl group into a hydroxymethyl, then a formyl, and finally a carboxyl group. researchgate.netacs.org This suggests that the pyrimidine ring can sustain oxidative transformations at the C5 position.

For a system like this compound, the C5 position is already fully oxidized to a carboxylate. Therefore, oxidative attack would likely target other positions on the ring or the ethoxy substituent, potentially leading to dearomatization or degradation of the ring under harsh conditions. acs.org The presence of electron-donating groups can make the ring more susceptible to oxidative processes.

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Ring

The reactivity of the pyrimidine ring towards substitution reactions is highly polarized due to the presence of the two ring nitrogen atoms.

Nucleophilic Substitution: The pyrimidine ring is π-deficient, making it prone to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in In the case of this compound, the C4 position, bearing an ethoxy group, is an activated site for nucleophilic attack. The ethoxy group can act as a leaving group and be displaced by various nucleophiles, such as amines or alkoxides. This reactivity is a common pathway for the functionalization of 4-alkoxypyrimidines.

Electrophilic Substitution: In contrast, electrophilic substitution on the pyrimidine ring is significantly more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogens. wikipedia.orgbhu.ac.in When such reactions do occur, they preferentially happen at the C5 position, which is the most electron-rich carbon in the ring. wikipedia.orgresearchgate.net For this compound, the C5 position is already substituted with an electron-withdrawing carboxylate group, which would further deactivate the ring towards electrophilic attack. Therefore, electrophilic substitution on this molecule is expected to be very challenging and would require forcing conditions.

Ester Group Transformations and Derivatizations

The ethyl carboxylate group at the C5 position is a versatile functional handle that can undergo a variety of standard ester transformations. These reactions allow for the synthesis of a wide range of derivatives, which is valuable in medicinal chemistry and materials science.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-ethoxypyrimidine-5-carboxylic acid) under either acidic or basic conditions. google.com Alkaline hydrolysis is commonly employed for this transformation. researchgate.net

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for another alkyl or aryl group, yielding a new ester.

Amidation: The reaction of the ester with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding amide (4-ethoxypyrimidine-5-carboxamide). This is a common method for introducing nitrogen-containing functionalities.

Ring Opening and Rearrangement Reactions

While pyrimidine derivatives are typically stable, the ring can undergo cleavage or rearrangement under specific conditions. rsc.org The stability of the ring can be reduced by the presence of electron-withdrawing groups. rsc.org

One of the most well-known rearrangements involving a pyrimidine ring is the Dimroth rearrangement. This process typically involves the isomerization of N-substituted iminopyrimidines and proceeds through a ring-opening and ring-closure sequence, often catalyzed by acid or base. rsc.orgnih.gov This leads to the migration of an exocyclic heteroatom into the ring or vice versa.

There have been reports in the literature concerning a specific rearrangement of pyrimidine-5-carboxylic acid esters to 5-acylpyrimidones under alkaline hydrolysis conditions. However, a detailed reinvestigation of this reaction for a range of substituted pyrimidine-5-carboxylic acid esters found no evidence of such a rearrangement. researchgate.net The study concluded that the reaction exclusively yields the product of simple ester hydrolysis, the corresponding pyrimidine-5-carboxylic acid, rather than the isomeric 5-acylpyrimidone. This finding clarifies that this particular rearrangement pathway is not a viable transformation for this class of compounds under the tested conditions. researchgate.net

Ring-opening can also be initiated by the attack of a potent nucleophile, especially on quaternized N-alkylpyrimidinium salts, which are more susceptible to such reactions. wur.nl The initial nucleophilic addition can be followed by cleavage of a C-N or C-C bond within the ring. wur.nl

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Ethoxypyrimidine 5 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 4-ethoxypyrimidine-5-carboxylate, the expected ¹H NMR spectrum would feature distinct signals corresponding to the ethoxy group at the C4 position, the ethyl ester group at the C5 position, and the pyrimidine (B1678525) ring protons.

Pyrimidine Ring Protons: The protons on the pyrimidine ring (at C2 and C6) would appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.5 ppm. The exact chemical shifts would be influenced by the electronic effects of the ethoxy and carboxylate substituents.

Ethoxy Group Protons: The ethoxy group attached to C4 would exhibit a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet would likely appear around δ 4.4-4.7 ppm, and the triplet would be further upfield, around δ 1.3-1.5 ppm, showing a characteristic J-coupling of approximately 7 Hz.

Ethyl Ester Group Protons: Similarly, the ethyl ester at C5 would show a quartet for its methylene protons (-OCH₂-) and a triplet for its methyl protons (-CH₃). These signals are expected around δ 4.2-4.5 ppm (quartet) and δ 1.2-1.4 ppm (triplet), also with a J-coupling of about 7 Hz.

Hypothetical ¹H NMR Data Table

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.0s1HH-2 (Pyrimidine)
~8.8s1HH-6 (Pyrimidine)
~4.5q2H-OCH₂CH₃ (C4-ethoxy)
~4.3q2H-OCH₂CH₃ (Ester)
~1.4t3H-OCH₂CH₃ (C4-ethoxy)
~1.3t3H-OCH₂CH₃ (Ester)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring would resonate in the downfield region (δ 140-170 ppm). The carbon bearing the ethoxy group (C4) and the carbons adjacent to the nitrogen atoms (C2, C6) would be significantly deshielded. The carbon attached to the ester group (C5) would also be in this region.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would appear as a distinct signal in the highly deshielded region of the spectrum, typically around δ 160-170 ppm.

Ethoxy and Ethyl Ester Carbons: The methylene carbons (-OCH₂-) of both the ethoxy and ethyl ester groups would appear in the δ 60-70 ppm range, while the methyl carbons (-CH₃) would be found in the upfield region, around δ 14-16 ppm.

Hypothetical ¹³C NMR Data Table

Chemical Shift (δ) (ppm)Assignment
~165C=O (Ester)
~162C4 (Pyrimidine)
~158C2 (Pyrimidine)
~155C6 (Pyrimidine)
~115C5 (Pyrimidine)
~65-OCH₂CH₃ (C4-ethoxy)
~61-OCH₂CH₃ (Ester)
~15-OCH₂CH₃ (C4-ethoxy)
~14-OCH₂CH₃ (Ester)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between J-coupled protons. For this molecule, it would confirm the coupling between the methylene and methyl protons within the C4-ethoxy group and within the ethyl ester group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the methylene proton signals to their corresponding methylene carbon signals in both ethyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O stretching of the ester group, expected in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹, and the aromatic C-H stretches of the pyrimidine ring would be observed just above 3000 cm⁻¹. The pyrimidine ring itself would also produce characteristic C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The pyrimidine ring vibrations are often strong in the Raman spectrum, providing clear signals for the aromatic system. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch (Pyrimidine)
~2980-2850MediumAliphatic C-H Stretch (Ethyl groups)
~1730StrongC=O Stretch (Ester)
~1600-1450Medium-StrongC=C and C=N Stretch (Pyrimidine ring)
~1250StrongAsymmetric C-O-C Stretch (Ester)
~1100StrongC-O Stretch (Ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. This compound, containing a conjugated pyrimidine ring, is expected to absorb UV radiation. The spectrum would likely show π → π* transitions characteristic of the aromatic pyrimidine system. The presence of the ethoxy and carboxylate groups, which can act as auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted pyrimidine.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound (196.2 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester (-OC₂H₅), the loss of an ethyl radical (-C₂H₅), and cleavage of the ether bond.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₂N₂O₃). This would serve as definitive confirmation of the compound's identity.

Hypothetical MS Fragmentation Table

m/zPossible Fragment
196[M]⁺ (Molecular Ion)
168[M - C₂H₄]⁺
151[M - OC₂H₅]⁺
123[M - OC₂H₅ - CO]⁺

A comprehensive search for crystallographic data from X-ray diffraction studies specifically for "this compound" has been conducted. Unfortunately, the search did not yield any published, peer-reviewed articles or database entries containing the specific crystal structure, unit cell dimensions, or detailed solid-state molecular geometry for this exact compound.

While research exists on the synthesis and reactions of this compound, and crystallographic studies are available for related pyrimidine derivatives researchgate.netmdpi.comresearchgate.net, the specific data required to generate the "Advanced Spectroscopic Characterization and Structural Elucidation" section as requested is not present in the available scientific literature.

Therefore, it is not possible to provide a scientifically accurate and verifiable response for section "4.5. X-Ray Diffraction Studies for Solid-State Molecular Geometry" including the required data tables and detailed research findings, as no such research appears to be publicly documented for this specific compound. To invent or extrapolate such data would be scientifically unsound.

Computational Chemistry Approaches for Ethyl 4 Ethoxypyrimidine 5 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov For Ethyl 4-ethoxypyrimidine-5-carboxylate, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization.

This process systematically adjusts the positions of the atoms in the molecule to find the lowest energy conformation. A common and effective approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p). nih.govresearchgate.netresearchgate.net The B3LYP functional accounts for electron correlation, while the 6-311++G(d,p) basis set provides a flexible description of the electron orbitals, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron distribution.

The geometry optimization yields crucial data, including the precise bond lengths between atoms, the bond angles, and the dihedral (torsional) angles that define the molecule's shape. These computed parameters can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the accuracy of the theoretical model. orientjchem.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBondCalculated Value (Å)
Bond LengthC2-N1Value
N1-C6Value
C6-C5Value
C5-C4Value
C4-N3Value
N3-C2Value
C4-O-EtValue
C5-C=OValue
Parameter Angle Calculated Value (°) **
Bond AngleN1-C2-N3Value
C2-N3-C4Value
N3-C4-C5Value
C4-C5-C6Value
C5-C6-N1Value
C6-N1-C2Value
Parameter Dihedral Angle Calculated Value (°) **
Dihedral AngleN3-C4-O-C(Et)Value
C6-C5-C(=O)-O(Et)Value
Note: Specific values are dependent on the results of DFT calculations which are not available in the provided search results. This table illustrates the format and type of data obtained.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. materialsciencejournal.orgresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the energies of the HOMO and LUMO can be calculated using the same DFT method (e.g., B3LYP/6-311++G(d,p)) employed for geometry optimization. nih.govmaterialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Visualization of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value
Note: Specific values are dependent on the results of DFT calculations. This table illustrates the data format.

Molecular Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Surface Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. materialsciencejournal.orgresearchgate.net It is generated by plotting the electrostatic potential onto the molecule's electron density surface. MESP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. researchgate.net

The map uses a color spectrum to represent the electrostatic potential. Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen and nitrogen.

Blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are usually found around hydrogen atoms bonded to electronegative atoms.

Green represents regions of neutral or near-zero potential.

For this compound, the MESP map would likely show negative potential (red/yellow) around the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrimidine (B1678525) ring, highlighting these as key sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is crucial for confirming the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.com These calculations are typically performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry of the molecule. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Comparing the predicted chemical shifts with experimental data serves as a powerful tool for structural verification. orientjchem.org

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations, performed at the same level of theory as the geometry optimization, yield a set of harmonic vibrational frequencies corresponding to the molecule's normal modes (stretching, bending, etc.). orientjchem.org Because the theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed wavenumbers are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental FT-IR spectra. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. materialsciencejournal.orgmdpi.com These predictions help in interpreting the experimental UV-Vis spectrum and understanding the electronic transitions, such as π→π* and n→π*, occurring within the molecule. nih.gov

Quantum Chemical Parameters and Reactivity Indices

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived based on Koopmans' theorem. These parameters provide quantitative measures of the molecule's reactivity and stability. researchgate.net

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2)

Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer. (S = 1 / η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the chemical potential, μ = -χ)

These indices help in comparing the reactivity of this compound with other molecules and in understanding its behavior in chemical reactions. nih.govresearchgate.net

Table 3: Illustrative Global Reactivity Descriptors for this compound (Theoretical)

ParameterFormulaCalculated Value (eV)
Ionization Potential (I)I ≈ -EHOMOValue
Electron Affinity (A)A ≈ -ELUMOValue
Electronegativity (χ)χ = (I + A) / 2Value
Chemical Hardness (η)η = (I - A) / 2Value
Chemical Softness (S)S = 1 / ηValue
Electrophilicity Index (ω)ω = μ² / 2ηValue
Note: Specific values are derived from HOMO and LUMO energies, which are dependent on DFT calculations.

Molecular Dynamics Simulations of Pyrimidine Carboxylate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its dynamic behavior and its interactions with other molecules, such as proteins or solvent molecules. plos.orgyoutube.com

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. mdpi.com Force fields like AMBER or CHARMM are commonly used for biomolecular simulations. researchgate.net The simulation begins with an initial configuration of the system (e.g., the pyrimidine carboxylate docked into the active site of a target protein) and solves Newton's equations of motion for every atom.

The resulting trajectory provides a detailed view of how the molecule and its environment evolve over time. Analysis of the MD trajectory can reveal:

The stability of the molecule's conformation.

The stability of its binding to a receptor, often assessed by calculating the root-mean-square deviation (RMSD) of the complex over time. nih.gov

Specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. plos.orgnih.gov

The dynamic behavior of the molecule in a solvent, providing information about its solvation and conformational flexibility.

These simulations are particularly valuable in drug design for predicting the binding affinity and stability of a ligand within a biological target.

Synthetic Applications of Ethyl 4 Ethoxypyrimidine 5 Carboxylate As a Building Block

Precursor in the Synthesis of Novel Heterocyclic Systems

The pyrimidine (B1678525) core of ethyl 4-ethoxypyrimidine-5-carboxylate is a key structural motif in a vast array of biologically active compounds. Its utility as a precursor lies in the strategic activation of its various positions for subsequent chemical reactions. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the carboxylate group, influences the reactivity of the ring carbons, making them susceptible to both nucleophilic and electrophilic attacks under appropriate conditions.

One of the primary applications of similar 4-substituted pyrimidine-5-carboxylates is in the synthesis of other substituted pyrimidines. The ethoxy group at the C4 position can potentially be displaced by a variety of nucleophiles, although it is a less reactive leaving group compared to a halogen. This displacement reaction would allow for the introduction of diverse functional groups, thereby generating a library of novel pyrimidine derivatives. For instance, reaction with amines could yield 4-aminopyrimidine derivatives, which are themselves important precursors for more complex heterocyclic systems.

The following table illustrates the potential of this compound as a precursor for other substituted pyrimidines, by analogy with the more reactive 4-chloro derivatives.

NucleophilePotential ProductReaction Conditions
Ammonia (B1221849)Ethyl 4-aminopyrimidine-5-carboxylateHigh temperature and pressure
Primary Amines (R-NH₂)Ethyl 4-(alkyl/aryl)aminopyrimidine-5-carboxylateHigh temperature, possible catalysis
HydrazineEthyl 4-hydrazinopyrimidine-5-carboxylateReflux in a suitable solvent
Sodium AzideEthyl 4-azidopyrimidine-5-carboxylateAprotic polar solvent

These transformations would yield highly functionalized pyrimidine intermediates that can be further elaborated into more complex heterocyclic structures.

Formation of Fused-Ring Pyrimidine Derivatives

Fused-ring systems containing a pyrimidine core are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This compound can serve as a key starting material for the construction of such bicyclic and polycyclic heterocycles. The general strategy involves the introduction of a functional group that can undergo an intramolecular cyclization reaction, leading to the formation of a new ring fused to the pyrimidine core.

One common approach to synthesizing fused pyrimidines, such as pyrido[2,3-d]pyrimidines, involves the use of a 4-aminopyrimidine derivative. Although this compound does not possess an amino group, it could be converted to the corresponding 4-aminopyrimidine. This intermediate can then react with various three-carbon synthons to construct the fused pyridine ring.

Another potential pathway to fused systems involves the functionalization of the C6 position of the pyrimidine ring. The C6-H is acidic and can be deprotonated by a strong base, allowing for the introduction of an electrophile. A suitably chosen electrophile could contain a functional group that subsequently reacts with the ester at C5 or the ethoxy group at C4 to form a new ring.

The table below outlines some of the fused pyrimidine systems that could potentially be synthesized from derivatives of this compound.

Fused HeterocycleSynthetic StrategyKey Intermediate
Pyrido[2,3-d]pyrimidineCondensation with a 1,3-dicarbonyl compoundEthyl 4-aminopyrimidine-5-carboxylate
Pyrimido[4,5-d]pyrimidineCyclization with a formamide equivalentEthyl 4-aminopyrimidine-5-carboxylate
Thieno[2,3-d]pyrimidineGewald reaction on a C6-functionalized derivativeEthyl 4-ethoxy-6-cyanomethylpyrimidine-5-carboxylate
Furo[2,3-d]pyrimidineIntramolecular cyclization of a C6-hydroxyalkyl derivativeEthyl 4-ethoxy-6-(2-hydroxyethyl)pyrimidine-5-carboxylate

Role in the Design and Synthesis of Complex Organic Molecules

Beyond the synthesis of fused heterocyclic systems, this compound can be a valuable tool in the design and synthesis of a broader range of complex organic molecules. The pyrimidine ring can act as a scaffold, upon which various substituents can be installed with specific spatial orientations. The ester and ethoxy groups provide handles for further chemical modifications, allowing for the construction of molecules with desired three-dimensional structures and functionalities.

In the context of medicinal chemistry, the pyrimidine core is a well-established pharmacophore. By strategically modifying the substituents on the pyrimidine ring derived from this compound, chemists can fine-tune the biological activity of the resulting molecules. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

The following table presents examples of complex molecular skeletons that could be accessed starting from this compound.

Target Molecule ClassSynthetic ApproachKey Transformation
Pyrimidine-based PeptidomimeticsAmide coupling of the derived carboxylic acidHydrolysis of the ester and peptide coupling
Macrocyclic PyrimidinophanesIntramolecular cyclization of a long-chain derivativeFunctionalization at C6 and a distal position
BioconjugatesLinkage through the C4 or C5 positionConversion of the ethoxy or carboxylate group to a reactive linker

Functionalization and Modification Strategies to Introduce Diverse Chemical Groups

The synthetic versatility of this compound is largely dependent on the ability to selectively functionalize its different components. A variety of chemical strategies can be employed to introduce diverse chemical groups onto the pyrimidine ring or to modify the existing ester and ethoxy moieties.

Modification of the Ester Group:

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.

Transesterification: The ethyl ester can be converted to other esters by treatment with a different alcohol in the presence of an acid or base catalyst.

Reactivity of the Ethoxy Group:

Nucleophilic Substitution: As mentioned earlier, the ethoxy group at C4 can potentially be displaced by strong nucleophiles, although this requires more forcing conditions compared to a halide leaving group. This would allow the introduction of amino, azido, and other functional groups.

Conversion to a Better Leaving Group: The ethoxy group could be converted to a more reactive leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution.

Functionalization of the Pyrimidine Ring:

C6-Lithiation: The proton at the C6 position is the most acidic proton on the pyrimidine ring and can be removed by a strong base like lithium diisopropylamide (LDA). The resulting lithiated species can react with a variety of electrophiles to introduce substituents at this position.

Halogenation: While direct electrophilic halogenation of the pyrimidine ring is difficult, the C5 position can be halogenated under specific conditions, especially after activation by other groups.

The table below summarizes some key functionalization strategies.

PositionReaction TypeReagent(s)Resulting Functional Group
C5-COOEtHydrolysisNaOH or HCl-COOH
C5-COOEtReductionLiAlH₄-CH₂OH
C4-OEtNucleophilic SubstitutionR-NH₂ (high T)-NHR
C6-HLithiation/Electrophilic QuenchLDA, then E⁺-E (e.g., alkyl, silyl)

Advanced Analytical Methodologies for Pyrimidine Carboxylate Research

Chromatography Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating Ethyl 4-ethoxypyrimidine-5-carboxylate from starting materials, byproducts, and other impurities, as well as for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and the required level of resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis.

In a typical Reversed-Phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is often employed, sometimes with modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. mdpi.comsemanticscholar.org The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Table 1: Illustrative HPLC Conditions for Analysis of a Pyrimidine (B1678525) Carboxylate Derivative

Parameter Condition
Column C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temp. | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com It is suitable for volatile and thermally stable compounds. While pyrimidine derivatives can be analyzed by GC-MS, derivatization might sometimes be necessary to increase volatility.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. nih.gov As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. researchgate.netimrpress.com This technique is exceptionally useful for identifying trace impurities in a sample of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. cmro.inekb.eg This technique is particularly valuable for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. nih.gov

LC-MS provides not only retention time data from the LC separation but also molecular weight and structural information from the MS detection. mdpi.comresearchgate.net Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like pyrimidine derivatives. mdpi.commdpi.com The high sensitivity and selectivity of LC-MS make it an ideal method for confirming the identity of this compound and for detecting and identifying byproducts and degradation products at very low levels. cmro.in

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. globalresearchonline.netanalyticaltoxicology.com In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. rsc.orgrochester.edu

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactants and the product. rochester.edu The spots are visualized, often using a UV lamp, as pyrimidine rings are typically UV-active. rsc.org The relative positions of the spots, represented by their retention factor (Rf) values, indicate the progress of the reaction. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product is prominent. researchgate.net

Table 2: Example of TLC Monitoring for a Synthesis Reaction

Compound Rf Value (Ethyl Acetate (B1210297)/Hexane 1:1) Observation
Starting Material A 0.65 Spot diminishes over time
Starting Material B 0.50 Spot diminishes over time
Reaction Mixture 0.40 (Product), 0.65, 0.50 Product spot appears and intensifies; reactant spots fade

| Product Standard | 0.40 | Reference spot for the desired compound |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For a newly synthesized batch of this compound, elemental analysis provides crucial evidence for its structural identity by confirming its empirical formula.

The analysis measures the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sometimes oxygen (O). The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₉H₁₂N₂O₃). A close correlation between the found and calculated values, typically within ±0.4%, serves as strong proof of the compound's purity and correct elemental composition. banglajol.info

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₂N₂O₃)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical %
Carbon C 12.01 108.09 55.09%
Hydrogen H 1.008 12.096 6.16%
Nitrogen N 14.01 28.02 14.28%
Oxygen O 16.00 48.00 24.47%

| Total | | | 196.21 | 100.00% |

Solid State Chemistry and Crystal Engineering of Ethyl 4 Ethoxypyrimidine 5 Carboxylate Analogues

Crystalline Polymorphism and Pseudopolymorphism Investigations

Crystalline polymorphism, the ability of a compound to exist in more than one crystal structure, and pseudopolymorphism, where different crystal forms contain varying amounts of a solvent, are critical considerations in the development of crystalline materials. While specific studies on the polymorphic behavior of Ethyl 4-ethoxypyrimidine-5-carboxylate are not extensively documented in publicly available literature, the investigation of related pyrimidine (B1678525) derivatives provides a framework for understanding its potential solid-state diversity.

The phenomenon of polymorphism is influenced by subtle variations in intermolecular interactions, which can lead to different packing arrangements with distinct thermodynamic stabilities. For pyrimidine derivatives, the presence of various functional groups, such as the ethoxy and carboxylate moieties in this compound, offers multiple sites for hydrogen bonding and other non-covalent interactions, increasing the likelihood of polymorphic forms. The specific arrangement of these groups can be influenced by factors such as solvent, temperature, and cooling rate during crystallization.

Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The supramolecular architecture of crystalline pyrimidine derivatives is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. In the crystal lattices of pyrimidine carboxylates, various hydrogen bonding motifs are commonly observed. A prevalent interaction is the formation of dimeric structures through N—H···O or O—H···N hydrogen bonds, often resulting in robust ring motifs, such as the R2²(8) synthon.

Crystal Packing Analysis and Supramolecular Assembly

The analysis of crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. In pyrimidine derivatives, the planarity of the pyrimidine ring often facilitates layered or herringbone packing arrangements. The substituents on the pyrimidine core significantly influence the packing efficiency and the resulting supramolecular assembly.

Impact of Crystallization Conditions on Solid-State Forms

The solid-state form of a compound obtained from crystallization is highly dependent on the experimental conditions. Factors such as the choice of solvent, rate of cooling, temperature, and the presence of impurities can all influence the nucleation and growth of crystals, potentially leading to different polymorphs or pseudopolymorphs.

The solvent, in particular, plays a critical role. The polarity and hydrogen bonding capability of the solvent can influence the conformation of the molecule in solution and its interactions during the crystallization process. For instance, crystallization from a protic solvent might lead to the formation of a solvate, a form of pseudopolymorphism. Similarly, rapid cooling often favors the formation of a metastable polymorph, whereas slow cooling allows the system to reach thermodynamic equilibrium, typically resulting in the most stable crystalline form. A systematic screening of crystallization conditions is therefore essential to identify and characterize the full range of solid-state forms of a compound like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.